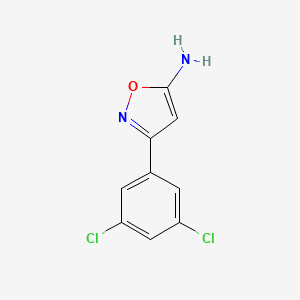

5-Amino-3-(3,5-dichlorophenyl)isoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring imparts different activity .

Synthesis Analysis

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . The chemistry of isoxazoles has been an interesting field of study for decades . Several marketed drugs with isoxazole nucleus belong to different categories with diverse therapeutic activities .Molecular Structure Analysis

The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .Wissenschaftliche Forschungsanwendungen

Structural and Theoretical Studies

- Structural Investigations : Isoxazole derivatives, closely related to 5-Amino-3-(3,5-dichlorophenyl)isoxazole, have been studied for their structural properties. A study on 5-amino-3-methylisoxazole-4-carboxylic acid p-chlorophenylamide showed promising immunological activity and provided insights into its crystallographic structure and theoretical parameters (Jezierska et al., 2003).

Synthesis Techniques

- Advanced Synthesis Methods : Research on 5-fluoroalkyl-substituted isoxazoles, which are structurally similar, highlighted one-pot metal-free synthesis methods for preparing these compounds in good to excellent yields (Chalyk et al., 2019).

- Aqueous Media Synthesis : A series of 5-arylisoxazole derivatives, analogous to 5-Amino-3-(3,5-dichlorophenyl)isoxazole, were synthesized efficiently in aqueous media, highlighting an environmentally friendly approach (Dou et al., 2013).

Biological Applications

- Immunosuppressive Properties : Studies on isoxazole derivatives, similar to 5-Amino-3-(3,5-dichlorophenyl)isoxazole, have identified compounds with significant immunosuppressive properties, useful in in vitro models using human cells (Mączyński et al., 2018).

- Carbonic Anhydrase Inhibitors : Isoxazole compounds, related to 5-Amino-3-(3,5-dichlorophenyl)isoxazole, have been identified as potent inhibitors of carbonic anhydrase II and VII, important for therapeutic applications (Altug et al., 2017).

- Antitumor Activities : Certain isoxazole derivatives have demonstrated high antitumor activity, suggesting potential for cancer treatment (Hamama et al., 2017).

Wirkmechanismus

Mode of Action

As a member of the isoxazole class of compounds, it is likely to interact with its targets through a mechanism common to this class . .

Biochemical Pathways

Isoxazoles are known to possess various biological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, antimalarial, and anticholinesterase activities . The exact pathways and downstream effects of this compound require further investigation.

Zukünftige Richtungen

Isoxazole and its derivatives continue to attract the attention of researchers due to their wide range of biological activities and therapeutic potential . Future research will likely continue to explore new synthetic strategies and design new isoxazole derivatives based on the most recent knowledge . There is also interest in developing immunostimulatory compounds of potential therapeutic utility .

Eigenschaften

IUPAC Name |

3-(3,5-dichlorophenyl)-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c10-6-1-5(2-7(11)3-6)8-4-9(12)14-13-8/h1-4H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTZJUPAALEVOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=NOC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-(3,5-dichlorophenyl)isoxazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1372469.png)

![4-[1-(Dimethylamino)ethyl]benzaldehyde](/img/structure/B1372486.png)